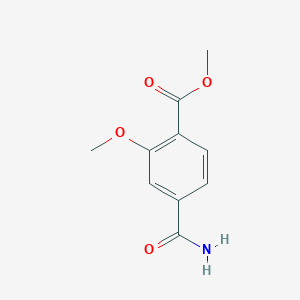
2-bromo-3-chloro-5-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-chloro-5-hydroxybenzoic acid (BCH) is a chemical compound that has recently been studied for its potential applications in various scientific fields. BCH is a derivative of benzoic acid, a compound found in nature, and is known to have a variety of biochemical and physiological effects.
Scientific Research Applications
2-bromo-3-chloro-5-hydroxybenzoic acid has recently been studied for its potential applications in various scientific fields. In biochemistry, 2-bromo-3-chloro-5-hydroxybenzoic acid has been used to study the effects of oxidative stress on cells. In pharmacology, 2-bromo-3-chloro-5-hydroxybenzoic acid has been used to study the effects of drugs on cell metabolism. In environmental science, 2-bromo-3-chloro-5-hydroxybenzoic acid has been used to study the effects of pollutants on ecosystems. In food science, 2-bromo-3-chloro-5-hydroxybenzoic acid has been used to study the effects of food additives on human health.
Mechanism of Action
The mechanism of action of 2-bromo-3-chloro-5-hydroxybenzoic acid is not yet fully understood. However, it is believed that 2-bromo-3-chloro-5-hydroxybenzoic acid binds to certain molecules in the body, such as proteins and enzymes, and alters their structure and function. This alteration of structure and function of molecules can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
2-bromo-3-chloro-5-hydroxybenzoic acid has been shown to have a variety of biochemical and physiological effects. In laboratory studies, 2-bromo-3-chloro-5-hydroxybenzoic acid has been found to increase the production of reactive oxygen species, which can lead to oxidative stress. 2-bromo-3-chloro-5-hydroxybenzoic acid has also been found to increase the production of certain proteins, such as heat shock proteins, which can protect cells from stress. 2-bromo-3-chloro-5-hydroxybenzoic acid has also been found to decrease the production of certain enzymes, such as cyclooxygenase-2, which can lead to inflammation.
Advantages and Limitations for Lab Experiments
The use of 2-bromo-3-chloro-5-hydroxybenzoic acid in laboratory experiments has both advantages and limitations. The main advantage of using 2-bromo-3-chloro-5-hydroxybenzoic acid is that it is relatively easy to synthesize and can be used in a variety of studies. The main limitation of using 2-bromo-3-chloro-5-hydroxybenzoic acid is that its mechanism of action is not yet fully understood, and it can have unpredictable effects on cells and organisms.
Future Directions
The potential applications of 2-bromo-3-chloro-5-hydroxybenzoic acid are vast and there are many possible future directions for research. Some possible future directions include studying the effects of 2-bromo-3-chloro-5-hydroxybenzoic acid on different types of cells, organisms, and diseases; developing new synthesis methods for 2-bromo-3-chloro-5-hydroxybenzoic acid; and exploring the potential therapeutic applications of 2-bromo-3-chloro-5-hydroxybenzoic acid. Additionally, further research is needed to better understand the mechanism of action of 2-bromo-3-chloro-5-hydroxybenzoic acid and to identify potential side effects.
Synthesis Methods
2-bromo-3-chloro-5-hydroxybenzoic acid can be synthesized in two ways: a direct synthesis and an indirect synthesis. The direct synthesis involves the reaction of bromine and chlorine with benzoic acid in an organic solvent. This method is relatively simple and produces high yields of 2-bromo-3-chloro-5-hydroxybenzoic acid. The indirect synthesis involves the reaction of bromine and chlorine with benzoic anhydride. This method is more complicated and produces lower yields of 2-bromo-3-chloro-5-hydroxybenzoic acid.
properties
| { "Design of the Synthesis Pathway": "The synthesis of 2-bromo-3-chloro-5-hydroxybenzoic acid can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final step of bromination. The synthesis pathway involves the use of various reagents and conditions to facilitate the desired reactions.", "Starting Materials": [ "Salicylic acid", "Sodium hydroxide", "Chlorine gas", "Bromine", "Sulfuric acid", "Hydrogen peroxide", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Salicylic acid is treated with sodium hydroxide to form sodium salicylate.", "Step 2: Chlorine gas is bubbled through a solution of sodium salicylate in water to form 3-chlorosalicylic acid.", "Step 3: 3-chlorosalicylic acid is treated with bromine in the presence of sulfuric acid to form 2-bromo-3-chlorosalicylic acid.", "Step 4: 2-bromo-3-chlorosalicylic acid is treated with hydrogen peroxide in the presence of sodium bicarbonate to form 2-bromo-3-chloro-5-hydroxybenzoic acid.", "Step 5: The final product is isolated and purified through recrystallization using ethanol and water." ] } | |
CAS RN |
2092727-69-8 |
Product Name |
2-bromo-3-chloro-5-hydroxybenzoic acid |
Molecular Formula |
C7H4BrClO3 |
Molecular Weight |
251.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



